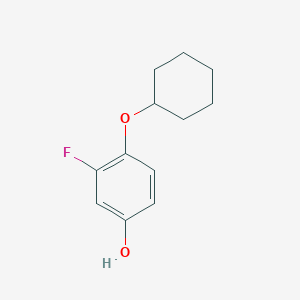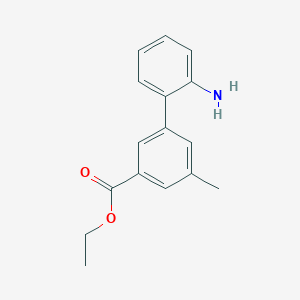
2-(2-Nitro-phenyl)-piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(2-Nitro-phenyl)-piperazine is an organic compound that belongs to the class of piperazines Piperazines are heterocyclic amines that contain a six-membered ring with two nitrogen atoms at opposite positions The compound is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a piperazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Nitro-phenyl)-piperazine typically involves the reaction of 2-nitroaniline with piperazine under specific conditions. One common method includes:
Starting Materials: 2-nitroaniline and piperazine.
Reaction Conditions: The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and may require heating to facilitate the reaction.
Procedure: The 2-nitroaniline is dissolved in the solvent, followed by the addition of piperazine. The mixture is then heated under reflux for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain pure ®-2-(2-Nitro-phenyl)-piperazine.
Industrial Production Methods
Industrial production of ®-2-(2-Nitro-phenyl)-piperazine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
®-2-(2-Nitro-phenyl)-piperazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-(2-Amino-phenyl)-piperazine.
Substitution: Various substituted piperazines depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
科学的研究の応用
®-2-(2-Nitro-phenyl)-piperazine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity on central nervous system receptors.
Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Materials Science: It is explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.
Industry: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
作用機序
The mechanism of action of ®-2-(2-Nitro-phenyl)-piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The nitro group can participate in redox reactions, while the piperazine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-(2-Nitro-phenyl)-piperidine: Similar structure but with a piperidine ring instead of a piperazine ring.
2-(2-Nitro-phenyl)-morpholine: Contains a morpholine ring instead of a piperazine ring.
2-(2-Nitro-phenyl)-pyrrolidine: Features a pyrrolidine ring in place of the piperazine ring.
Uniqueness
®-2-(2-Nitro-phenyl)-piperazine is unique due to its specific combination of a nitro-phenyl group and a piperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a pharmacophore further highlight its uniqueness compared to similar compounds.
特性
分子式 |
C10H13N3O2 |
|---|---|
分子量 |
207.23 g/mol |
IUPAC名 |
2-(2-nitrophenyl)piperazine |
InChI |
InChI=1S/C10H13N3O2/c14-13(15)10-4-2-1-3-8(10)9-7-11-5-6-12-9/h1-4,9,11-12H,5-7H2 |
InChIキー |
AISXMVVXDTZTSC-UHFFFAOYSA-N |
正規SMILES |
C1CNC(CN1)C2=CC=CC=C2[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-boronic acid](/img/structure/B14847916.png)

![1-[2-Acetyl-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14847938.png)






